![molecular formula C19H20OS2 B14417775 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one CAS No. 83300-63-4](/img/structure/B14417775.png)
1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one is an organic compound characterized by its unique cyclopropyl structure with two phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor, followed by the introduction of phenylsulfanyl groups. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl ring and the subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups or to modify the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl groups or the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dephenylated or modified cyclopropyl derivatives.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]methanol
- 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethanol
Comparison: 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one is unique due to its ethanone group, which imparts different chemical reactivity and biological activity compared to its alcohol counterparts. The presence of the ethanone group allows for different types of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
83300-63-4 |
|---|---|
Formule moléculaire |
C19H20OS2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
1-[2,2-dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C19H20OS2/c1-14(20)17-18(2,3)19(17,21-15-10-6-4-7-11-15)22-16-12-8-5-9-13-16/h4-13,17H,1-3H3 |
Clé InChI |
JSQKPQSZVYSDPR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(C1(SC2=CC=CC=C2)SC3=CC=CC=C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


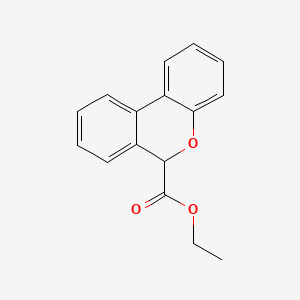
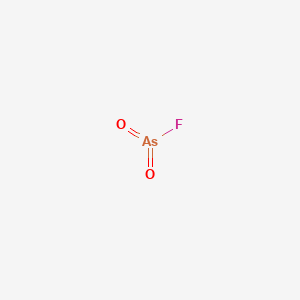

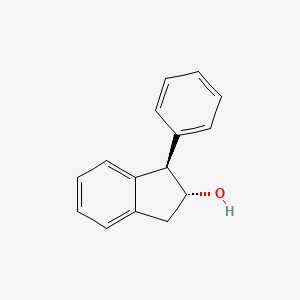
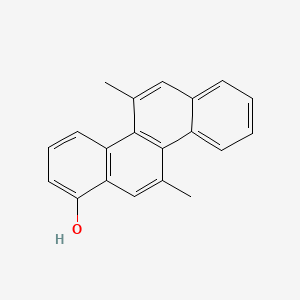

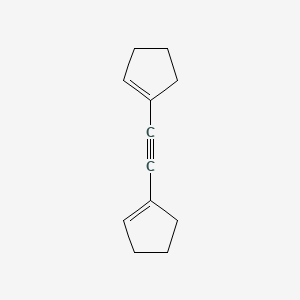
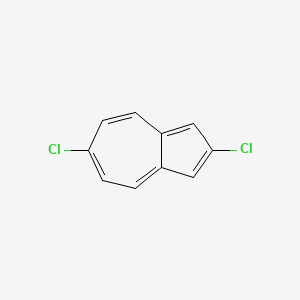
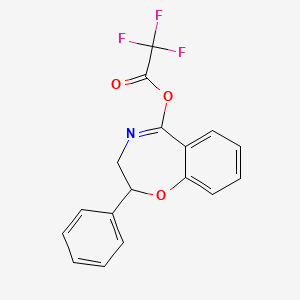
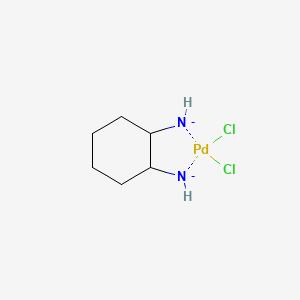
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
![1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane](/img/structure/B14417748.png)
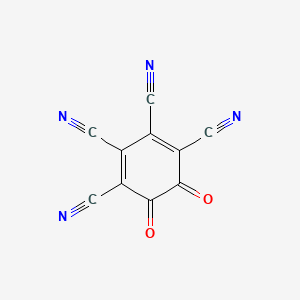
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
